molecular formula C17H15BrClNO5S B3660224 4-ethyl 2-methyl 5-[(5-bromo-2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

4-ethyl 2-methyl 5-[(5-bromo-2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B3660224
M. Wt: 460.7 g/mol
InChI Key: PQIPWJGUEQLJGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the alkyl groups, and the formation of the amide and ester groups. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene ring, the amide group, and the ester group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The thiophene ring, the amide group, and the ester group could all potentially undergo various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ester groups could affect its solubility in different solvents .

Properties

IUPAC Name

4-O-ethyl 2-O-methyl 5-[(5-bromo-2-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO5S/c1-4-25-16(22)12-8(2)13(17(23)24-3)26-15(12)20-14(21)10-7-9(18)5-6-11(10)19/h5-7H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIPWJGUEQLJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl 2-methyl 5-[(5-bromo-2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 2
Reactant of Route 2
4-ethyl 2-methyl 5-[(5-bromo-2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 3
Reactant of Route 3
4-ethyl 2-methyl 5-[(5-bromo-2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 4
Reactant of Route 4
4-ethyl 2-methyl 5-[(5-bromo-2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 5
Reactant of Route 5
4-ethyl 2-methyl 5-[(5-bromo-2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 6
Reactant of Route 6
4-ethyl 2-methyl 5-[(5-bromo-2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

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